molecular formula C20H25F3N4 B1401866 Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine CAS No. 1311278-17-7

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Cat. No. B1401866
M. Wt: 378.4 g/mol
InChI Key: HAHBOIITRTWZIZ-UHFFFAOYSA-N
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Description

This compound is related to Imatinib , a therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases .


Synthesis Analysis

While specific synthesis information for this compound was not found, related compounds have been synthesized through various methods. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of Imatinib . Imatinib has been structurally characterized only in the form of its piperazin-1-ium salt (mesylate, picrate, citrate, fumarate or malonate) . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups .

Scientific Research Applications

Synthesis and Molecular Structure

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine is involved in the synthesis and molecular structure investigations of novel compounds. For instance, research has synthesized new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. These compounds were analyzed for their molecular structure using X-ray crystallography combined with Hirshfeld and DFT calculations. The study explored intermolecular interactions, electronic properties, and predicted NMR spectra, demonstrating the compounds' polar nature and significant H...H, N...H, and H...C contacts (Shawish et al., 2021).

Novel Multicomponent Synthesis

Another application is in the novel multicomponent synthesis of pyridine-pyrimidines and their bis-derivatives. This process involves a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, demonstrating the efficiency and reusability of the catalyst in synthesizing complex organic compounds under solvent-free conditions (Rahmani et al., 2018).

Antimicrobial Agents

The compound has also been utilized in the synthesis of thiazolidinone derivatives with antimicrobial properties. These derivatives were synthesized from key intermediates and evaluated against various bacteria and fungi, showcasing their potential as antimicrobial agents (Patel et al., 2012).

Biological Evaluation

In another study, thiazolidinone derivatives incorporating the compound were synthesized and subjected to biological evaluation against different bacteria and fungi. This research highlights the compound's role in developing new antimicrobial agents (Patel & Kumari, 2012).

Future Directions

As this compound is related to Imatinib , a therapeutic agent used to treat leukemia , future research could potentially explore its use in medical applications, particularly in the treatment of leukemia and other related diseases.

properties

IUPAC Name

N,N-dimethyl-6-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4/c1-25(2)19-13-17(20(21,22)23)12-18(24-19)16-6-4-5-15(11-16)14-27-9-7-26(3)8-10-27/h4-6,11-13H,7-10,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHBOIITRTWZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine
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Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine

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